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Compound of Interest

Compound Name:
Phenyl-glutarimide 4'-oxyacetic

acid

Cat. No.: B12379936 Get Quote

An in-depth analysis of the chemical and physical properties, synthesis, and biological activity

of a next-generation cereblon ligand for targeted protein degradation.

Introduction
Phenyl-glutarimide 4'-oxyacetic acid has emerged as a significant building block in the field

of targeted protein degradation (TPD). As a carboxylic acid-functionalized ligand for the E3

ubiquitin ligase cereblon (CRBN), it serves as a crucial component in the design and synthesis

of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive

overview of its chemical and physical properties, detailed experimental protocols for its

synthesis and characterization, and an exploration of its mechanism of action for researchers,

scientists, and drug development professionals. A key advantage of phenyl-glutarimide-based

ligands is their enhanced hydrolytic stability compared to traditional immunomodulatory imide

drugs (IMiDs), offering a more robust scaffold for PROTAC development.[1][2]

Chemical and Physical Properties
Phenyl-glutarimide 4'-oxyacetic acid, with the chemical formula C₁₃H₁₃NO₅, possesses a

molecular weight of 263.25 g/mol . The following table summarizes its key chemical and

physical properties.
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Property Value Reference

IUPAC Name
2-(4-(2,6-dioxopiperidin-3-

yl)phenoxy)acetic acid
[3]

CAS Number 2782024-58-0 [4]

Molecular Formula C₁₃H₁₃NO₅

Molecular Weight 263.25 g/mol

Appearance Solid powder [3]

Purity ≥95% (via HPLC)

Storage Conditions
Store at -20°C for long-term

storage.

Solubility Soluble in DMSO. [5]

Note: Specific quantitative data for melting point and solubility in various solvents are not

readily available in the reviewed literature.

Synthesis Protocol
The synthesis of Phenyl-glutarimide 4'-oxyacetic acid is achieved through a two-step

process involving the synthesis of its tert-butyl ester precursor followed by hydrolysis. The

detailed methodology is adapted from the supplementary information of Min J, et al., Angew

Chem Int Ed Engl. 2021.

Step 1: Synthesis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves a Suzuki-Miyaura cross-coupling reaction.

Reactants:

3-(4-hydroxyphenyl)piperidine-2,6-dione

tert-butyl 2-bromoacetate

Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)

Solvent (e.g., DMF)

Procedure:

To a solution of 3-(4-hydroxyphenyl)piperidine-2,6-dione in DMF, add tert-butyl 2-

bromoacetate and K₂CO₃.

De-gas the mixture with argon for 15-20 minutes.

Add the palladium catalyst to the reaction mixture.

Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) and monitor the

progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(4-

(2,6-dioxopiperidin-3-yl)phenoxy)acetate.

Step 2: Hydrolysis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves the removal of the tert-butyl protecting group.

Reactants:

tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

Acid (e.g., Trifluoroacetic acid - TFA)

Solvent (e.g., Dichloromethane - DCM)

Procedure:
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Dissolve tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate in DCM.

Add TFA to the solution at room temperature.

Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction by

TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess TFA.

The resulting residue is Phenyl-glutarimide 4'-oxyacetic acid. Further purification may

be performed if necessary.

Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of Phenyl-glutarimide 4'-oxyacetic acid to

the CRBN protein. The protocol is based on a competitive binding format.[6]

Materials:

Recombinant human CRBN protein

Fluorescently labeled CRBN ligand (e.g., fluorescein-labeled pomalidomide)

Phenyl-glutarimide 4'-oxyacetic acid (test compound)

Assay buffer (e.g., PBS with 0.01% Tween-20)

Black, low-volume 384-well plates

Procedure:

Prepare a serial dilution of Phenyl-glutarimide 4'-oxyacetic acid in the assay buffer.

In a 384-well plate, add a fixed concentration of the fluorescently labeled CRBN ligand.

Add the serially diluted Phenyl-glutarimide 4'-oxyacetic acid to the wells.
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Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN

protein to each well.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow

the binding to reach equilibrium.

Measure the fluorescence polarization using a suitable plate reader.

The decrease in fluorescence polarization is proportional to the displacement of the

fluorescent ligand by the test compound.

Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the

concentration of the test compound.

Hydrolytic Stability Assay (HPLC-based)

This assay evaluates the stability of Phenyl-glutarimide 4'-oxyacetic acid in aqueous

solutions over time, a critical parameter for its application in biological systems.[7]

Materials:

Phenyl-glutarimide 4'-oxyacetic acid

Buffer solutions at different pH values (e.g., pH 7.4 for physiological conditions)

High-performance liquid chromatography (HPLC) system with a UV detector

C18 reverse-phase HPLC column

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

Procedure:

Prepare a stock solution of Phenyl-glutarimide 4'-oxyacetic acid in a suitable solvent

(e.g., DMSO).

Dilute the stock solution in the desired buffer (e.g., PBS at pH 7.4) to a final concentration.
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Incubate the solution at a controlled temperature (e.g., 37 °C).

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

Immediately quench any further degradation by adding an equal volume of a cold organic

solvent (e.g., acetonitrile).

Analyze the samples by HPLC.

Quantify the peak area of the parent compound at each time point.

Determine the half-life (t₁/₂) of the compound by plotting the percentage of the remaining

parent compound against time.

Mechanism of Action in PROTACs
Phenyl-glutarimide 4'-oxyacetic acid functions as the E3 ligase-binding moiety within a

PROTAC molecule. The carboxylic acid group provides a convenient handle for conjugation to

a linker, which is in turn attached to a ligand that binds to a target protein of interest (POI).

PROTAC
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Caption: Mechanism of action for a PROTAC utilizing a phenyl-glutarimide based CRBN ligand.
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The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close

proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin from an

E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and

degraded by the proteasome, leading to its selective removal from the cell. The PROTAC

molecule is subsequently released and can engage in further catalytic cycles of POI

degradation.

Experimental Workflow for PROTAC Development
The development of a PROTAC using Phenyl-glutarimide 4'-oxyacetic acid typically follows

a structured workflow.

Start: Identify Target Protein (POI)

Synthesize PROTAC
(POI Ligand - Linker - Phenyl-glutarimide)

In Vitro Binding Assays
(e.g., FP for CRBN binding)

Stability Assays
(e.g., Hydrolytic, Plasma)
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(Degradation of POI, Cytotoxicity)
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(Pharmacokinetics, Efficacy)

Lead Optimization / Candidate Selection
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Caption: A typical experimental workflow for the development of PROTACs.

Conclusion
Phenyl-glutarimide 4'-oxyacetic acid represents a valuable tool for the development of next-

generation therapeutics based on targeted protein degradation. Its enhanced chemical stability

addresses a key limitation of earlier CRBN ligands, paving the way for more robust and

effective PROTACs. The detailed protocols and conceptual frameworks provided in this guide

are intended to support researchers and drug developers in harnessing the potential of this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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